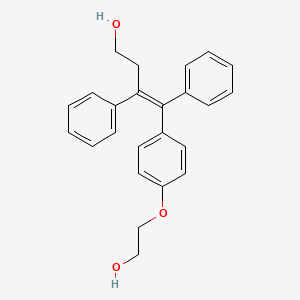

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol

Description

Properties

IUPAC Name |

(Z)-4-[4-(2-hydroxyethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O3/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,25-26H,15-18H2/b24-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFAHBSDGLUQOJ-VHXPQNKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Hydroxyethoxy)benzaldehyde and 1,3-diphenylprop-2-en-1-one.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.

Substitution: The hydroxyethoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenylbutenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. It has been observed to interact with proteins that regulate apoptosis, leading to increased cell death in malignant cells while sparing normal cells .

Materials Science

Polymer Development

In materials science, this compound is being explored as a potential monomer for the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has been shown to improve their resistance to thermal degradation, making them suitable for high-performance applications .

Nanocomposite Applications

Furthermore, when combined with nanoparticles, this compound enhances the electrical conductivity and mechanical strength of nanocomposites. This has implications for the development of advanced materials used in electronics and aerospace industries .

Biotechnology

Drug Delivery Systems

The compound is also being investigated for its role in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows it to serve as a carrier for targeted drug delivery. Research has shown that formulations containing this compound can improve the bioavailability and therapeutic efficacy of poorly soluble drugs .

Case Studies

Several case studies highlight the effectiveness of this compound in enhancing drug delivery. For example, a study demonstrated that encapsulating an anticancer drug within a polymer matrix containing this compound resulted in sustained release profiles and increased cytotoxicity against cancer cells compared to free drug formulations .

Data Summary Table

Mechanism of Action

The mechanism of action of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyethoxy group allows the compound to form hydrogen bonds with target molecules, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with two analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol (Target) | C₂₄H₂₄O₃ | 360.45 | Hydroxyethoxy, dienol, phenyl | 2-Hydroxyethoxy group |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | C₁₆H₂₆O₃ | 278.37 | Ethoxy, hydroxyl | Branched tetramethylbutyl group |

| (Z)-4-[4-(2-(Dimethylamino)ethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol | C₂₆H₂₉NO₂ | 387.52 | Dimethylaminoethoxy, dienol, phenyl | Tertiary amine (dimethylamino group) |

Key Observations :

Molecular Weight and Complexity: The target compound is larger than the tetramethylbutyl analog (C₁₆H₂₆O₃) but smaller than the dimethylaminoethoxy derivative (C₂₆H₂₉NO₂) due to the absence of nitrogen .

Functional Groups: The hydroxyethoxy group in the target compound increases polarity compared to the hydrophobic tetramethylbutyl group in the second analog . Replacing hydroxyethoxy with dimethylaminoethoxy introduces basicity, altering solubility (e.g., enhanced solubility in acidic media) .

Physical and Chemical Properties

Notes:

- The dimethylamino analog’s higher melting point (110–112°C) suggests stronger intermolecular forces due to its polar amine group .

- The target compound’s hydroxyethoxy group may enhance hydrogen bonding compared to the tetramethylbutyl analog, impacting solubility in polar solvents .

Biological Activity

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol, also known by its CAS number 2828439-34-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHO

- Molecular Weight : 360.45 g/mol

- Purity : 98%

The compound features a complex structure with multiple phenyl groups and a hydroxyethoxy substituent, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with estrogen receptors. The compound has been shown to act as a selective estrogen receptor modulator (SERM), which can either mimic or block estrogen's effects in different tissues.

Estrogen Receptor Interaction

Studies have demonstrated that compounds similar to this compound can bind to estrogen receptors (ERs), influencing gene expression and cellular proliferation in breast cancer cells. For instance, the compound's structural analogs have been tested in vitro against MCF-7 breast cancer cells, revealing varying degrees of estrogenic activity and cell growth modulation .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting the growth of breast cancer cells through ER modulation. |

| Anti-inflammatory Effects | May reduce inflammation markers in vitro, suggesting potential therapeutic applications. |

| Antioxidant Properties | Displays antioxidant activity, contributing to cellular protection against oxidative stress. |

Case Studies

-

Breast Cancer Cell Proliferation :

A study evaluated the effects of this compound on MCF-7 cells. The compound was found to inhibit cell proliferation in a dose-dependent manner, with an IC50 value indicating significant potency compared to controls . -

Inflammation Model :

In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a possible mechanism for its anti-inflammatory effects, warranting further investigation into its therapeutic potential .

Q & A

Basic Question: What are the standard synthetic routes for (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol?

Answer:

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Functionalization of a phenyl group with a hydroxyethoxy side chain via nucleophilic substitution, as seen in analogous compounds like [4-(2-hydroxyethoxy)phenyl]phenylmethanone .

- Step 2 : Formation of the butenol backbone using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-stereochemistry.

- Step 3 : Purification via preparative HPLC (e.g., using methanol/buffer mobile phases) and characterization by LCMS (e.g., m/z 1011 [M+H]+ observed in related syntheses) .

Key intermediates should be validated by and , focusing on olefinic proton coupling constants () to confirm the (Z)-configuration.

Basic Question: How is the stereochemical integrity of the (Z)-isomer confirmed during synthesis?

Answer:

- Nuclear Overhauser Effect (NOE) Spectroscopy : NOESY experiments detect spatial proximity between protons on the double bond to distinguish (Z) from (E) isomers.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation, as demonstrated for structurally related fluorobenzoyl-phenyl derivatives (mean C–C bond length: 0.002 Å; R factor: 0.044) .

- Chromatographic Retention Time : Compare retention times with authentic standards using HPLC conditions similar to Example 429 (1.01 minutes under SQD-FA05 analysis) .

Advanced Question: What strategies address low yields in stereoselective synthesis of the (Z)-isomer?

Answer:

Low yields often arise from competing isomerization or steric hindrance. Mitigation strategies include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in coupling reactions to enhance stereocontrol.

- Low-Temperature Quenching : Terminate reactions at –78°C to minimize thermal isomerization.

- Chiral Stationary Phase HPLC : Separate isomers post-synthesis using columns like Chiralpak IG-3, as applied in resolving complex diastereomeric mixtures .

Advanced Question: How can researchers design assays to evaluate the compound’s estrogenic activity?

Answer:

- Cell-Based Luciferase Assays : Transfect ERα/β-positive cells (e.g., MCF-7) with estrogen-response element (ERE)-luciferase reporters. Measure luminescence after compound exposure (dose range: 1 nM–10 µM).

- Competitive Binding Studies : Use -estradiol displacement assays with human ER recombinant proteins. Calculate IC values and compare to reference agonists (e.g., 17β-estradiol).

- Control for Off-Target Effects : Include ER-negative cells and co-treat with antagonists (e.g., ICI 182,780) to validate specificity .

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Co-Eluting Isomers : Optimize HPLC mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) to resolve (Z)- and (E)-isomers, as described in Pharmacopeial Forum protocols .

- Detection Limits : Employ UPLC-MS/MS with electrospray ionization (ESI+) for sensitivity down to 0.1 ng/mL.

- Validation Parameters : Assess linearity (R > 0.995), precision (%RSD < 5%), and accuracy (spike recovery 90–110%) per ICH guidelines.

Advanced Question: How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how are they resolved?

Answer:

- Metabolic Instability : Phase I/II metabolism (e.g., hydroxylation by CYP3A4) may reduce bioavailability. Conduct microsomal stability assays (e.g., 1 mg/mL liver microsomes, NADPH regeneration system) to identify labile sites.

- Tissue Distribution : Use radiolabeled compound (e.g., -tagged) to track accumulation in target organs via autoradiography.

- Data Reconciliation : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with observed effects .

Advanced Question: What methodologies assess the compound’s photostability for biofabrication applications?

Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes at λ = 365 nm (common photo-crosslinking wavelength) over time.

- Mass Spectrometry : Identify photodegradation products (e.g., cleavage of the hydroxyethoxy group) via high-resolution LCMS.

- Bioactivity Retention : Post-irradiation, test estrogenic activity in cell assays to evaluate functional stability, as done for Irgacure 2959 in GelMA hydrogels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.